molecular formula C7H10Br2O B11961479 2,7-Dibromocycloheptanone CAS No. 17346-17-7

2,7-Dibromocycloheptanone

Cat. No.: B11961479
CAS No.: 17346-17-7
M. Wt: 269.96 g/mol
InChI Key: PAMIRPDGXRSPTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromocycloheptanone can be synthesized through the bromination of cycloheptanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the 2 and 7 positions of the cycloheptanone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromocycloheptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dibromocycloheptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromocycloheptanone involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • 2,6-Dibromocycloheptanone
  • 2,5-Dibromocycloheptanone
  • 2,4-Dibromocycloheptanone

Comparison: 2,7-Dibromocycloheptanone is unique due to the specific positioning of the bromine atoms at the 2 and 7 positions, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

17346-17-7

Molecular Formula

C7H10Br2O

Molecular Weight

269.96 g/mol

IUPAC Name

2,7-dibromocycloheptan-1-one

InChI

InChI=1S/C7H10Br2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2

InChI Key

PAMIRPDGXRSPTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C(C1)Br)Br

Origin of Product

United States

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